molecular formula C15H28O3 B159281 1,8-Dioxacycloheptadecan-9-one CAS No. 1725-01-5

1,8-Dioxacycloheptadecan-9-one

Cat. No.: B159281
CAS No.: 1725-01-5
M. Wt: 256.38 g/mol
InChI Key: MZLRFHKWWCSGHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dioxacycloheptadecan-9-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or a diol, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the lactone ring. For example, the cyclization of 9-(6-hydroxyhexyl)oxy)nonanoic acid can be achieved using an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxacycloheptadecan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

1,8-Dioxacycloheptadecan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

    Industry: It is used in the production of fragrances and flavorings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,8-Dioxacycloheptadecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lactone ring can undergo hydrolysis to release active intermediates that can modulate biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,8-Dioxacycloheptadecan-9-one can be compared with other macrocyclic lactones, such as:

    Lactide: A smaller lactone used in the production of biodegradable polymers.

    Macrolides: A class of antibiotics with large lactone rings, such as erythromycin.

    Cyclodextrins: Cyclic oligosaccharides with applications in drug delivery and molecular encapsulation.

Uniqueness: this compound is unique due to its specific ring size and functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1,8-dioxacycloheptadecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c16-15-11-7-3-1-2-4-8-12-17-13-9-5-6-10-14-18-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRFHKWWCSGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCOCCCCCCOC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051789
Record name 1,8-Dioxacycloheptadecan-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-01-5
Record name 1,8-Dioxacycloheptadecan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1725-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dioxacycloheptadecan-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dioxacycloheptadecan-9-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,8-Dioxacycloheptadecan-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dioxacycloheptadecan-9-one
Source European Chemicals Agency (ECHA)
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Record name 1,8-Dioxacycloheptadecan-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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